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molecular formula C8H8BrNO2 B141652 Methyl 6-(bromomethyl)picolinate CAS No. 146462-25-1

Methyl 6-(bromomethyl)picolinate

Cat. No. B141652
M. Wt: 230.06 g/mol
InChI Key: GLLACFRFEBEMED-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

A mixture of methyl 6-methylpicolinate (1.81 g; 11.97 mmol) and carbon tetrachloride (60 mL) was treated with N-bromosuccinimide (2.37 g, 13.17 mmol) and benzoyl peroxide (0.299 g; 1.20 mmol) and heated at refluxing temperature for 21 hours. The resulting brown suspension was concentrated under reduced pressure and the residue purified by flash chromatography on silica gel (eluent 0 to 6% ethyl acetate in dichloromethane) to give 0.773 g (28%) of methyl 6-(bromomethyl)picolinate as a white solid.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
0.299 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.299 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 21 hours
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting brown suspension was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (eluent 0 to 6% ethyl acetate in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.773 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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